molecular formula C11H19NO4 B2580288 Tert-butyl N-(5,5-dimethyl-4-oxooxolan-3-yl)carbamate CAS No. 2418708-79-7

Tert-butyl N-(5,5-dimethyl-4-oxooxolan-3-yl)carbamate

Cat. No. B2580288
CAS RN: 2418708-79-7
M. Wt: 229.276
InChI Key: XMPVJBJEKXBEGX-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

Tert-butyl N-(5,5-dimethyl-4-oxooxolan-3-yl)carbamate has a molecular weight of 229.28 . It is a powder at room temperature .

Scientific Research Applications

Isomorphous Crystal Structures

Tert-butyl carbamate derivatives are part of the isostructural family with the general formula BocNHCH2CCCCX, where X can be H, Cl, Br, I. These compounds are notable for their unique crystal structures, where molecules are interconnected through bifurcated N—H⋯O hydrogen bonds and C—X⋯O halogen bonds targeting the same carbonyl group. This arrangement highlights the compound's potential in the study of molecular interactions and crystal engineering (Baillargeon et al., 2017).

Photoredox Catalysis

In the realm of photoredox catalysis, tert-butyl carbamate derivatives serve as pivotal intermediates. A notable application is the photoredox-catalyzed amination of o-hydroxyarylenaminones, which opens a new cascade pathway for synthesizing a range of 3-aminochromones under mild conditions. This method significantly broadens the applications of photocatalyzed protocols in organic synthesis, offering a versatile tool for constructing diverse amino pyrimidines (Wang et al., 2022).

Synthetic Applications

Tert-butyl carbamate derivatives are key intermediates in synthesizing biologically active compounds. An example is their role in the rapid synthesis of an important intermediate used in the production of omisertinib (AZD9291), a medication for non-small cell lung cancer treatment. The synthetic route involves acylation, nucleophilic substitution, and reduction, showcasing the compound's versatility in medicinal chemistry (Zhao et al., 2017).

Stereochemistry

The compound also plays a crucial role in the stereoselective synthesis of key intermediates for synthesizing factor Xa inhibitors. An efficient route has been described for preparing tert-butyl carbamate derivatives, demonstrating its utility in creating complex molecules with precise stereochemistry, essential for drug development (Wang et al., 2017).

Hydroxyl Group Protection

Furthermore, tert-butyl carbamate derivatives are instrumental in protecting hydroxyl groups during organic synthesis, highlighting their importance in developing chemical agents that combine stability with easy removal, crucial for synthesizing various compounds, including prostaglandins (Corey & Venkateswarlu, 1972).

Safety and Hazards

The safety information for Tert-butyl N-(5,5-dimethyl-4-oxooxolan-3-yl)carbamate indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl N-(5,5-dimethyl-4-oxooxolan-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-7-6-15-11(4,5)8(7)13/h7H,6H2,1-5H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPVJBJEKXBEGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)C(CO1)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-(5,5-dimethyl-4-oxooxolan-3-yl)carbamate

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